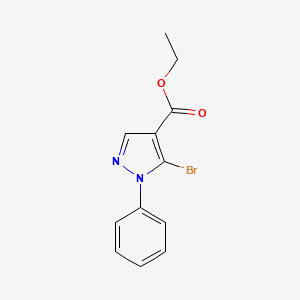

ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 98534-71-5) is a brominated pyrazole derivative with the molecular formula C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g/mol. This compound is widely used in chemical research as a precursor for synthesizing pharmaceuticals, agrochemicals, and functional materials due to its reactive bromine atom and ester functionality. Its stability under standard storage conditions (2–8°C, sealed) and high purity (>98.00%) make it a reliable intermediate for experimental applications .

Properties

IUPAC Name |

ethyl 5-bromo-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHHULMEYIHSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549901 | |

| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-71-5 | |

| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring, followed by bromination. One common method includes:

Formation of the Pyrazole Ring: Ethyl acetoacetate reacts with phenylhydrazine under reflux conditions in ethanol to form 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 5-substituted pyrazole derivatives.

Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

Reduction: Formation of 5-bromo-1-phenyl-1H-pyrazole derivatives with reduced ester groups.

Scientific Research Applications

Medicinal Chemistry

Overview

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential therapeutic activities, including:

- Anti-inflammatory : Compounds derived from this pyrazole have shown promise in reducing inflammation in various models.

- Anticancer : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Antimicrobial : The compound has been tested for its efficacy against various bacterial strains.

Case Studies

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound led to compounds with enhanced anti-inflammatory activity compared to existing treatments . Another research effort highlighted its potential as an anticancer agent, where specific derivatives exhibited significant cytotoxic effects on breast cancer cells .

Organic Synthesis

Role as an Intermediate

In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and cyclization, makes it versatile for synthesizing heterocycles.

Reactions Involved

- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols, allowing the formation of diverse derivatives.

- Cyclization Reactions : It can participate in cyclization reactions to yield complex structures necessary for drug development.

Material Science

Development of New Materials

The compound's unique electronic properties make it suitable for applications in material science. Researchers are exploring its use in developing new materials with specific electronic or photophysical characteristics.

Applications in Electronics

Recent studies indicated that incorporating this compound into polymer matrices could enhance the electrical conductivity and thermal stability of the resulting materials . This aspect is particularly relevant for applications in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Key Observations:

Substituent Position : The position of the bromine and ester groups significantly affects reactivity. For example, bromine at C5 (target compound) vs. C4 (CAS: 1262415-66-6) alters electronic distribution, influencing nucleophilic substitution rates .

Functional Groups: The amino group in CAS 138907-71-8 enhances hydrogen-bonding capacity, making it suitable for coordination chemistry, whereas the benzyl group in CAS 1262415-66-6 increases lipophilicity for medicinal applications .

Molecular Weight : Bulkier substituents (e.g., benzyl) increase molecular weight and may reduce solubility in polar solvents .

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but dissolves in organic solvents like DMSO or ethanol. In contrast, amino-substituted analogs (e.g., CAS 138907-71-8) exhibit improved aqueous solubility due to polar NH₂ groups .

- Stability : Bromine at C5 (target compound) confers greater stability under acidic conditions compared to bromine at C3 or C4 in other derivatives .

Biological Activity

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound has been reported to exhibit a range of biological activities, including:

- Anti-inflammatory

- Analgesic

- Antitumor

- Antimicrobial

These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Target Interactions

The compound primarily interacts with enzymes such as cyclooxygenase (COX) and cytochrome P450, influencing inflammatory and metabolic pathways. The presence of the bromine atom and the ester group enhances its reactivity and binding affinity to these targets.

Biochemical Pathways

This compound modulates several signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis .

Case Studies

-

Anti-inflammatory Activity :

A study demonstrated that derivatives similar to this compound showed significant inhibition of COX enzymes, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . -

Antitumor Effects :

Research indicates that pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. This compound was found to induce apoptosis in cancer cells through the modulation of apoptotic pathways . -

Antimicrobial Properties :

The compound has shown potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains .

Comparison of Biological Activities

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates good solubility in polar solvents, which may enhance its bioavailability. Toxicity studies have shown that it possesses a favorable safety profile with LD50 values exceeding 2000 mg/kg in animal models .

Q & A

Q. What are the common synthetic routes for ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a brominating agent. A modified approach involves introducing bromine at the 5-position of the pyrazole ring through electrophilic substitution. Optimization includes:

- Temperature control : Maintaining 80–100°C during cyclization to minimize side products.

- Catalyst selection : Using DMF-DMA (N,N-dimethylformamide dimethyl acetal) to facilitate cyclization .

- Workup protocols : Basic hydrolysis (e.g., NaOH/EtOH) to isolate intermediates and purify the final product via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Key techniques include:

- NMR spectroscopy : 1H NMR to confirm phenyl and ethyl ester protons (δ 7.3–7.5 ppm for aromatic H; δ 4.3–4.4 ppm for CH2CH3). 13C NMR identifies the carbonyl (δ ~165 ppm) and bromine-substituted carbons.

- IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹).

- Mass spectrometry : ESI-MS for molecular ion validation (expected [M+H]+ ≈ 295–300 Da). Contradictions (e.g., unexpected peaks in NMR) are resolved by repeating experiments under anhydrous conditions or using 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What are the typical purification strategies for this compound, considering its bromine substituent?

Bromine’s electron-withdrawing nature increases polarity, making silica gel chromatography (hexane:EtOAc 3:1 to 1:1) effective. Recrystallization from ethanol/water mixtures improves purity. For persistent impurities, preparative TLC with dichloromethane/methanol (95:5) is recommended .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of bromination in pyrazole derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to predict bromination sites. Fukui indices identify nucleophilic centers, favoring substitution at the 5-position due to resonance stabilization. Reaction path sampling (e.g., using ICReDD’s quantum chemical workflows) optimizes solvent and catalyst choices, reducing trial-and-error experimentation .

Q. What crystallographic tools (e.g., SHELX, Mercury) are used to determine its crystal structure, and how are intermolecular interactions analyzed?

- SHELX suite : SHELXD for phase solving and SHELXL for refinement. Hydrogen bonding and π-π stacking are modeled using anisotropic displacement parameters.

- Mercury : Visualizes packing motifs (e.g., herringbone arrangements) and quantifies interactions (e.g., C–H···O distances ≈ 2.5–3.0 Å). Void analysis identifies solvent-accessible volumes . Example: A related pyrazole-4-carboxylate derivative (Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) showed C–H···π interactions stabilizing the crystal lattice .

Q. How does the design of experiments (DoE) approach improve the synthesis yield and purity of such compounds?

DoE (e.g., factorial design) evaluates variables like temperature, solvent polarity, and catalyst loading. For example:

- Factors : Temperature (60–100°C), solvent (DMF vs. THF), and bromine equivalents (1.0–1.5).

- Response surface modeling : Identifies optimal conditions (e.g., 85°C, DMF, 1.2 eq Br2) to maximize yield (>75%) and minimize byproducts (e.g., di-brominated species) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.